![molecular formula C23H26OSi B14320323 Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane CAS No. 105024-73-5](/img/structure/B14320323.png)
Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a phenyl group, and a 3-(3-phenoxyphenyl)propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane typically involves the reaction of phenylsilane with appropriate reagents to introduce the 3-(3-phenoxyphenyl)propyl group. One common method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with a silicon-containing precursor to form the desired product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: The phenyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can introduce various functional groups onto the silicon atom.
Wissenschaftliche Forschungsanwendungen
Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: The compound can be employed in the development of silicon-based biomolecules and drug delivery systems.
Medicine: Research into its potential as a component in pharmaceuticals and medical devices is ongoing.
Industry: It finds applications in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane involves interactions with molecular targets through its silicon-containing groups. These interactions can influence various biochemical pathways and processes. The compound’s unique structure allows it to participate in specific reactions, making it valuable in targeted applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: Similar in structure but lacks the 3-(3-phenoxyphenyl)propyl group.
Dimethylphenylsilane: Contains two methyl groups and a phenyl group but lacks the propyl group.
Diphenylsilane: Contains two phenyl groups instead of the mixed phenyl and propyl groups.
Uniqueness
Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane is unique due to the presence of the 3-(3-phenoxyphenyl)propyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
105024-73-5 |
|---|---|
Molekularformel |
C23H26OSi |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
dimethyl-[3-(3-phenoxyphenyl)propyl]-phenylsilane |
InChI |
InChI=1S/C23H26OSi/c1-25(2,23-16-7-4-8-17-23)18-10-12-20-11-9-15-22(19-20)24-21-13-5-3-6-14-21/h3-9,11,13-17,19H,10,12,18H2,1-2H3 |
InChI-Schlüssel |
NAVYXEAZTRNBES-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
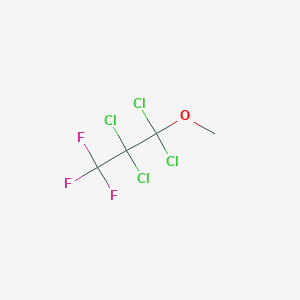
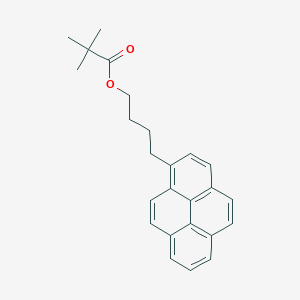
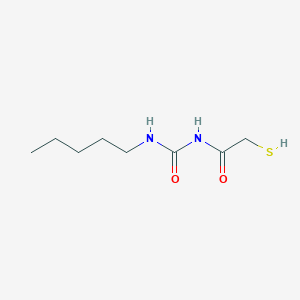
![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)
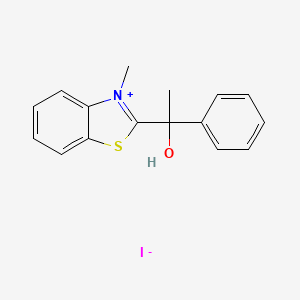
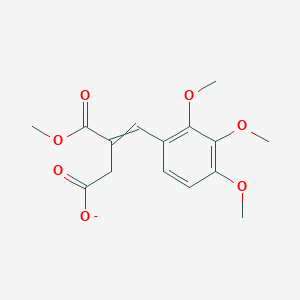
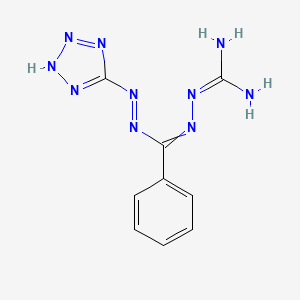
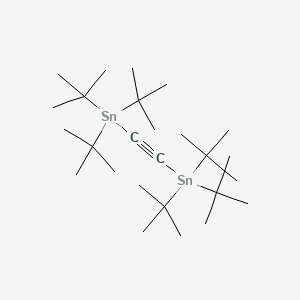
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)

![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
